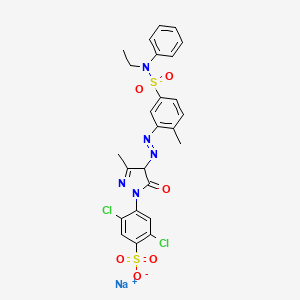
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- typically involves multi-step organic reactions One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an intermediate, which is then cyclized to form the oxazole ringThe reaction conditions generally involve the use of solvents like ethanol or chloroform and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, chloroform, dimethyl sulfoxide (DMSO).
Catalysts: Potassium carbonate, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazolo[4,5-b]pyridine, 2-(2-chloro-6-fluorophenyl)-: Similar in structure but with different substituents, leading to varied biological activities.
Triazole-Pyrimidine Hybrids: These compounds share some structural similarities and are also investigated for their neuroprotective and anti-inflammatory properties.
Uniqueness
Oxazolo(5,4-b)pyridin-2(1H)-one, 1-(5-(4-(4-fluorophenyl)-1-piperazinyl)pentyl)- is unique due to its specific combination of the oxazole and piperazine rings, along with the fluorophenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
162254-25-3 |
|---|---|
Molekularformel |
C21H25FN4O2 |
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
1-[5-[4-(4-fluorophenyl)piperazin-1-yl]pentyl]-[1,3]oxazolo[5,4-b]pyridin-2-one |
InChI |
InChI=1S/C21H25FN4O2/c22-17-6-8-18(9-7-17)25-15-13-24(14-16-25)11-2-1-3-12-26-19-5-4-10-23-20(19)28-21(26)27/h4-10H,1-3,11-16H2 |
InChI-Schlüssel |
KIQKZVZZDVFWOL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCCCN2C3=C(N=CC=C3)OC2=O)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















